6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against several cancer cell lines .
Mode of Action
It has been suggested that similar compounds could induce apoptosis of cancer cells probably through the mitochondrial pathway .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis through the mitochondrial pathway, accompanied with a decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1 .
Result of Action
Similar compounds have been shown to induce apoptosis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine and phenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interaction with biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific structure, which imparts distinct pharmacological activities, particularly its neuroprotective and anti-inflammatory effects. This makes it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
6-benzyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17-15-16(22(20-19-15)14-9-5-2-6-10-14)18-12-21(17)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWFSYKGYQJOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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